molecular formula C9H12BFO3 B1407113 (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid CAS No. 1704063-87-5

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Cat. No.: B1407113
CAS No.: 1704063-87-5
M. Wt: 198 g/mol
InChI Key: DLLCBBRHJIFXRS-UHFFFAOYSA-N
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Description

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxymethyl group and a fluorine atom. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

The compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic group, becoming oxidized in the process . Following this, transmetalation occurs, where the organoboron compound (nucleophilic organic group) is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Pharmacokinetics

This could potentially affect the bioavailability of the compound, as hydrolysis could occur, particularly at physiological pH .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules and has wide applications in fields such as drug discovery and materials science .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly impact its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(ethoxymethyl)-4-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is unique due to the presence of both the ethoxymethyl and fluorine substituents on the phenyl ring. These substituents influence the compound’s reactivity, solubility, and ability to participate in specific chemical reactions. The combination of these functional groups makes it a valuable reagent in various synthetic and research applications .

Properties

IUPAC Name

[2-(ethoxymethyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(11)3-4-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLCBBRHJIFXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229155
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-87-5
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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